Cas no 942771-29-1 (1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one)

1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 5-[(4-acetyl-1-piperazinyl)sulfonyl]-2-fluorophenyl ethyl ether
- 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one
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- インチ: 1S/C14H19FN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
- InChIKey: FNYOYEPUQZFJJU-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(S(C2=CC=C(F)C(OCC)=C2)(=O)=O)CC1)C
1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3386-0652-40mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-2μmol |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-75mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-5μmol |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-10μmol |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-4mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-50mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-1mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-100mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3386-0652-5mg |
1-[4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942771-29-1 | 5mg |
$69.0 | 2023-09-11 |
1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-oneに関する追加情報
Chemical Profile of 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one (CAS No. 942771-29-1)
1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one (CAS No. 942771-29-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of sulfonyl-piperazine derivatives, which are widely recognized for their potential in modulating various biological pathways. The presence of both an ethoxy group and a fluorine atom in its aromatic ring system imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.
The chemical structure of 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one consists of a piperazine ring linked to an ethyl ketone moiety, with a sulfonyl group attached to the para position of a benzene ring substituted with both an ethoxy and a fluorine group. This arrangement not only enhances the compound's solubility in polar solvents but also influences its interaction with biological targets. The fluorine atom, in particular, is known to increase metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.
In recent years, sulfonyl-piperazine derivatives have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The mechanism of action for many such compounds involves modulation of neurotransmitter receptors or inhibition of key enzymes involved in disease pathways. For instance, derivatives with similar structures have shown promise in preclinical studies as potential treatments for depression and anxiety by interacting with serotonin receptors.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of compounds like 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one. Molecular docking studies have identified potential binding interactions with enzymes such as cytochrome P450 isoforms, which play a crucial role in drug metabolism. Additionally, quantum mechanical calculations have provided insights into the electronic distribution across the molecule, particularly around the sulfonyl and piperazine moieties, which are essential for understanding its reactivity and stability.
The synthesis of 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-ylethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethoxy group at the 3-position of the benzene ring followed by sulfonylation at the 4-position is a critical step that requires precise control over reaction conditions. Advances in green chemistry have led to the development of more sustainable synthetic routes, including catalytic methods that minimize waste and energy consumption.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have leveraged its structural features to design analogs with enhanced pharmacological profiles. For example, modifications to the piperazine ring or the substitution pattern on the benzene ring have yielded derivatives with improved selectivity and reduced side effects. These findings underscore the importance of structure-based drug design in optimizing therapeutic agents.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often enhances binding affinity by increasing lipophilicity and metabolic stability while minimizing susceptibility to enzymatic degradation. In the case of 1-4-(3-ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yilethanone, the fluorine atom at the 4-position likely contributes to these desirable properties, making it an attractive candidate for further investigation.
Preclinical studies have begun to explore the biological activity of this compound across various disease models. Initial results suggest that it may exhibit inhibitory effects on certain kinases and transcription factors relevant to cancer progression. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been investigated as a potential therapeutic target for neurological disorders. These findings highlight its broad therapeutic applicability.
The future direction for research on 1-(4-(3-Ethoxy)-4-fluoro-benzenesulfonyl)-piperaizinyl]-ethylidene ketone (CAS No: 942771_29_2) includes both in vitro and in vivo studies to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leveraging cutting-edge technologies such as CRISPR-based screening assays and high-throughput screening platforms.
The regulatory landscape for new drug candidates like this one is stringent but well-defined, ensuring that only compounds with demonstrated safety and efficacy reach clinical use. Regulatory agencies require extensive preclinical data before approving human trials, including toxicity studies, pharmacokinetic profiles, and proof-of-concept experiments in relevant disease models. This rigorous process ensures that patients receive treatments that are both safe and effective.
In conclusion, 942771_29_2 CAS number compound exhibits promising characteristics as a pharmaceutical lead molecule due to its unique structural features, including the presence of both an ethoxy group and a fluorine atom, which contribute to its favorable pharmacokinetic properties.* Further research is warranted to fully explore its therapeutic potential across multiple disease indications.
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